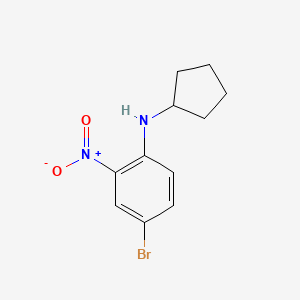![molecular formula C19H13F2N3O3 B14071713 2,6-Difluoro-N-({4-[(pyridin-2-yl)oxy]phenyl}carbamoyl)benzamide CAS No. 100997-70-4](/img/structure/B14071713.png)
2,6-Difluoro-N-({4-[(pyridin-2-yl)oxy]phenyl}carbamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 2,6-difluoro-N-[[[4-(2-pyridinyloxy)phenyl]amino]carbonyl]- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of difluoro groups, a pyridinyloxy moiety, and a phenylamino carbonyl group, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2,6-difluoro-N-[[[4-(2-pyridinyloxy)phenyl]amino]carbonyl]- typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, followed by the introduction of difluoro groups and the pyridinyloxy moiety. Common reagents used in these reactions include fluorinating agents, coupling reagents, and protecting groups to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods, such as chromatography and crystallization, ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, 2,6-difluoro-N-[[[4-(2-pyridinyloxy)phenyl]amino]carbonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, or electrophiles under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Benzamide, 2,6-difluoro-N-[[[4-(2-pyridinyloxy)phenyl]amino]carbonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzamide, 2,6-difluoro-N-[[[4-(2-pyridinyloxy)phenyl]amino]carbonyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Benzamide, 2,6-difluoro-N-[[[4-(phenylmethoxy)phenyl]amino]carbonyl]-
- Benzamide, 2,6-difluoro-N-[[[4-(phenylamino)phenyl]amino]carbonyl]-
Uniqueness
Benzamide, 2,6-difluoro-N-[[[4-(2-pyridinyloxy)phenyl]amino]carbonyl]- stands out due to its unique combination of difluoro groups and the pyridinyloxy moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
100997-70-4 |
|---|---|
Fórmula molecular |
C19H13F2N3O3 |
Peso molecular |
369.3 g/mol |
Nombre IUPAC |
2,6-difluoro-N-[(4-pyridin-2-yloxyphenyl)carbamoyl]benzamide |
InChI |
InChI=1S/C19H13F2N3O3/c20-14-4-3-5-15(21)17(14)18(25)24-19(26)23-12-7-9-13(10-8-12)27-16-6-1-2-11-22-16/h1-11H,(H2,23,24,25,26) |
Clave InChI |
LPEABBRKDUWGMT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)OC2=CC=C(C=C2)NC(=O)NC(=O)C3=C(C=CC=C3F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


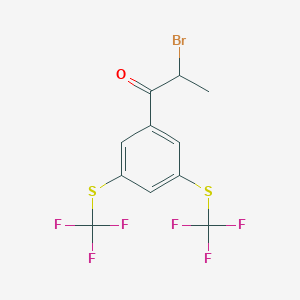

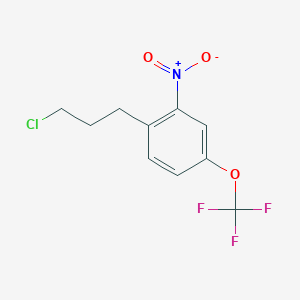

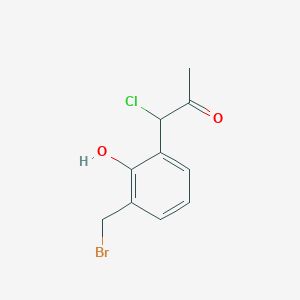
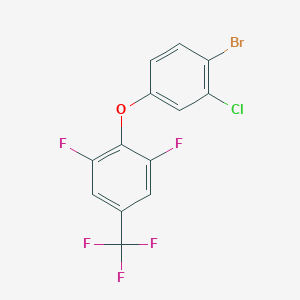

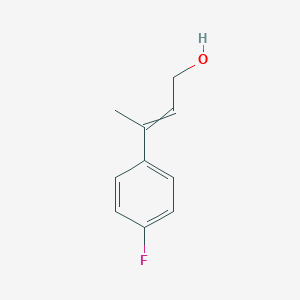
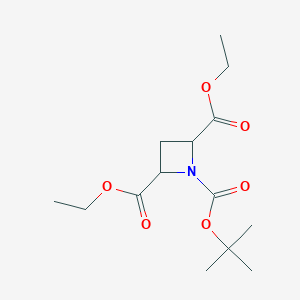
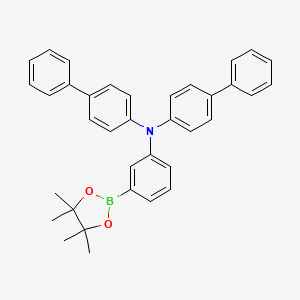

![1-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3-fluoro-4-(trifluoromethoxy)benzene](/img/structure/B14071696.png)
